Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride
CAS No.: 82090-51-5
Cat. No.: VC5003635
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66
* For research use only. Not for human or veterinary use.
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride - 82090-51-5](/images/structure/VC5003635.png)
Specification
CAS No. | 82090-51-5 |
---|---|
Molecular Formula | C10H11ClN2O2 |
Molecular Weight | 226.66 |
IUPAC Name | ethyl imidazo[1,2-a]pyridine-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8;/h3-7H,2H2,1H3;1H |
Standard InChI Key | SZVBYVVNTGSHKM-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN2C=CC=CC2=N1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride (C₁₁H₁₁ClN₂O₂) is the hydrochloride salt of ethyl imidazo[1,2-a]pyridine-2-carboxylate. The parent compound, ethyl imidazo[1,2-a]pyridine-2-carboxylate, has a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . Key identifiers include:
The hydrochloride form enhances aqueous solubility, making it preferable for pharmaceutical formulations.
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure:
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¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, 1H, J = 6.8 Hz, H-5), 7.85 (d, 1H, J = 9.0 Hz, H-8), 7.42 (td, 1H, J = 6.8, 1.2 Hz, H-6), 7.30 (s, 1H, H-3), 4.42 (q, 2H, J = 7.1 Hz, -OCH₂CH₃), 1.43 (t, 3H, J = 7.1 Hz, -CH₃) .
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¹³C NMR (100 MHz, CDCl₃): δ 161.2 (C=O), 144.8 (C-8a), 136.9 (C-2), 128.7 (C-3), 126.3 (C-7), 124.4 (C-5), 119.7 (C-8), 61.7 (-OCH₂CH₃), 14.7 (-CH₃) .
Synthesis and Optimization
Synthetic Route from (2-Oxo-1(2H)-Pyridyl) Acetonitrile
The patent CN108276405A outlines a scalable method :
Step 1: Condensation Reaction
(2-Oxo-1(2H)-pyridyl) acetonitrile reacts with ethyl formate (1:5 molar ratio) in the presence of sodium ethoxide (5–7 eq) at 5–10°C for 6–8 hours. The intermediate is isolated via aqueous workup.
Step 2: Cyclization and Esterification
The crude product is refluxed with ethanol and potassium carbonate (10–20% w/w) for 30–40 minutes, followed by acetic acid neutralization (pH 4.5–5.0) to yield the ethyl ester. Hydrochloride formation occurs via HCl treatment.
Optimized Conditions
Parameter | Optimal Value | Yield |
---|---|---|
Sodium ethoxide (eq) | 6 | 89% |
Reaction temperature | 7°C | 89% |
Reflux time | 35 minutes | 89% |
Pharmaceutical Applications
Role in Minodronic Acid Synthesis
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride is a key intermediate in minodronic acid production, a third-generation bisphosphonate used to treat osteoporosis and hypercalcemia . The ethyl ester undergoes hydrolysis to the carboxylic acid, which is further functionalized with phosphonate groups.
Physicochemical Properties
Solubility and Stability
Property | Value |
---|---|
Water solubility | >50 mg/mL (hydrochloride) |
LogP (parent) | 1.82 (calculated) |
Melting point | 162–164°C (hydrochloride) |
The hydrochloride salt’s hygroscopicity necessitates storage under anhydrous conditions.
Future Directions
Expanding Therapeutic Applications
Ongoing research explores this compound’s utility in synthesizing:
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Antiviral agents: Targeting RNA-dependent RNA polymerases.
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Antioxidants: Leveraging the imidazole ring’s redox activity.
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